2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide
Overview
Description
2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12119501 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Hemolytic Activities
Research has shown that derivatives of 2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide exhibit significant antimicrobial activities. A study by Gul et al. (2017) synthesized a series of related compounds, finding them to be active against various microbial species. Their hemolytic activity was also evaluated, indicating potential for medical applications in fighting infections.
COX Inhibitory Activity
Compounds structurally similar to this compound have been studied for their cyclooxygenase (COX) inhibitory activities. In a study by Ertas et al. (2022), a series of triazine derivatives demonstrated strong inhibitory activity on the COX-2 enzyme, which is significant for developing anti-inflammatory drugs.
Antitumor Activity
The triazine ring, a key feature in these compounds, has been identified as effective in antitumor agents. A study by Yurttaş et al. (2017) explored novel derivatives for their antitumor activity against lung adenocarcinoma cell lines, showing promise in cancer treatment research.
Antifungal Agents
Derivatives of this compound have been identified as potent antifungal agents. A study by Bardiot et al. (2015) discovered that certain derivatives exhibit fungicidal activity against Candida and Aspergillus species, highlighting their potential in treating fungal infections.
Anticancer Evaluation
Novel acetamidothiazole derivatives, which are structurally related to the compound , have been synthesized and tested for anticancer activity. Ali et al. (2013) found that some of these compounds exhibited promising anticancer properties, adding to the compound's potential utility in cancer therapy.
Properties
IUPAC Name |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c16-12(22)10-24-15-19-13(17-11-4-2-1-3-5-11)18-14(20-15)21-6-8-23-9-7-21/h1-5H,6-10H2,(H2,16,22)(H,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONSPJWOYFGNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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